Ethyl 5-acetyl-4-methyl-2-({[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]carbonyl}amino)thiophene-3-carboxylate
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Overview
Description
ETHYL 5-ACETYL-4-METHYL-2-[5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1,2-OXAZOLE-3-AMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including a benzofuran, oxazole, and thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-ACETYL-4-METHYL-2-[5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1,2-OXAZOLE-3-AMIDO]THIOPHENE-3-CARBOXYLATE involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the benzofuran and oxazole intermediates, followed by their coupling with the thiophene derivative. Common reagents used in these reactions include acids, bases, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-ACETYL-4-METHYL-2-[5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1,2-OXAZOLE-3-AMIDO]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 5-ACETYL-4-METHYL-2-[5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1,2-OXAZOLE-3-AMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. This can lead to a range of biological effects, depending on the specific targets involved .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Known for their biological activities, including anticancer and antimicrobial properties.
Oxazole derivatives: Often used in medicinal chemistry for their potential therapeutic effects.
Thiophene derivatives: Widely studied for their applications in organic electronics and materials science.
Uniqueness
ETHYL 5-ACETYL-4-METHYL-2-[5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1,2-OXAZOLE-3-AMIDO]THIOPHENE-3-CARBOXYLATE stands out due to its combination of these three distinct functional groups, which can lead to unique chemical and biological properties not found in simpler compounds .
Properties
Molecular Formula |
C23H22N2O6S |
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Molecular Weight |
454.5 g/mol |
IUPAC Name |
ethyl 5-acetyl-4-methyl-2-[[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carbonyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C23H22N2O6S/c1-5-29-23(28)19-12(3)20(13(4)26)32-22(19)24-21(27)16-10-18(31-25-16)14-6-7-17-15(9-14)8-11(2)30-17/h6-7,9-11H,5,8H2,1-4H3,(H,24,27) |
InChI Key |
BVDLFFSWQJVQPO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OC(C4)C |
Origin of Product |
United States |
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